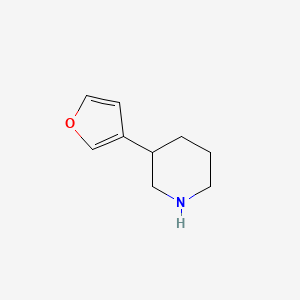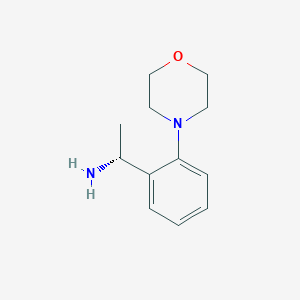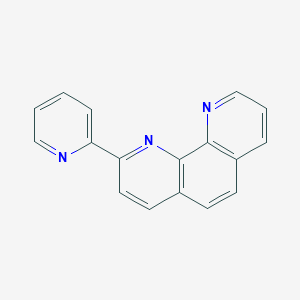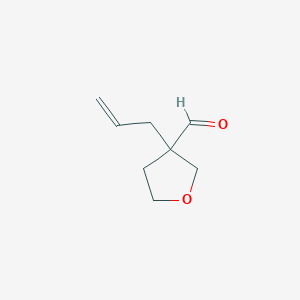
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde is an organic compound characterized by its unique structure, which includes an oxolane ring substituted with a prop-2-en-1-yl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde typically involves the reaction of an appropriate oxolane derivative with a prop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution. The resulting intermediate is then oxidized to introduce the aldehyde functional group, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to enhance efficiency and selectivity. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can participate in substitution reactions, where the double bond can be functionalized using electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles like bromine (Br₂) or hydrogen halides (HX)
Major Products Formed
Oxidation: 3-(Prop-2-en-1-yl)oxolane-3-carboxylic acid
Reduction: 3-(Prop-2-en-1-yl)oxolane-3-methanol
Substitution: Various substituted oxolane derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde involves its reactivity towards nucleophiles and electrophiles due to the presence of the aldehyde group and the double bond in the prop-2-en-1-yl moiety. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved in its reactions are typically governed by the principles of organic chemistry, including nucleophilic addition, electrophilic addition, and oxidation-reduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Prop-2-en-1-yl)oxolane-3-carboxylic acid
- 3-(Prop-2-en-1-yl)oxolane-3-methanol
- 3-(Prop-2-en-1-yl)oxolane-3-amine
Uniqueness
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-en-1-yl substituent on the oxolane ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to its similar compounds, the aldehyde functionality allows for a broader range of chemical transformations, making it valuable in the synthesis of diverse chemical entities.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-prop-2-enyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-3-8(6-9)4-5-10-7-8/h2,6H,1,3-5,7H2 |
Clave InChI |
OIEAPJWYVCXYPQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCOC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



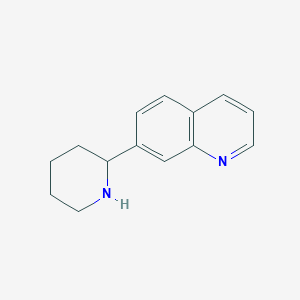
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)


![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
